molecular formula C21H22N4O3 B2920993 3-(2-Ethoxyphenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207024-68-7

3-(2-Ethoxyphenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No.: B2920993
CAS No.: 1207024-68-7
M. Wt: 378.432
InChI Key: JOVKTVZLVPFFJG-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Catalytic C-H Ethoxycarbonylation A novel palladium-catalyzed aromatic C-H ethoxycarbonylation method involving C-C bond cleavage has been developed. This method effectively ethoxycarbonylates various aromatic compounds and aryl ureas, suggesting potential utility in synthesizing related urea compounds. A catalytic cycle involving Pd(II) and Pd(IV) is proposed, which may offer insights into the mechanism of reactions involving similar urea compounds (Peng et al., 2011).

Cytochrome P450-Dependent Hydroxylation Research on the cytochrome P450-dependent hydroxylation of sulfonylurea herbicides by wheat seedling microsomes has identified enzymatic oxidation products. This study highlights the metabolic pathways of sulfonylurea herbicides in plants, which could be relevant for understanding the metabolism of related urea compounds in biological systems (D. S. F. and H. R. Swanson, 1996).

Synthesis of Cyclic Dipeptidyl Ureas The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds are formed through the Ugi reaction followed by a reaction with sodium ethoxide, demonstrating a novel approach to synthesizing cyclic urea derivatives with potential applications in drug discovery and peptide research (Sañudo et al., 2006).

Stereoselective Synthesis of PI3 Kinase Inhibitor Metabolite The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 demonstrates the significance of precise stereochemistry in the pharmacological activity of urea derivatives. This research could inform the design and synthesis of urea-based kinase inhibitors with improved efficacy and selectivity (Chen et al., 2010).

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-27-19-8-6-5-7-18(19)22-21(26)25(3)16-10-12-17(13-11-16)28-20-14-9-15(2)23-24-20/h5-14H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVKTVZLVPFFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.